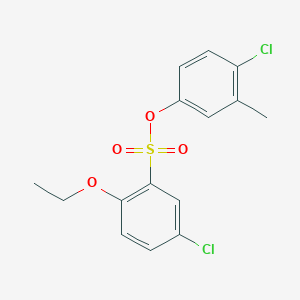

4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a useful research compound. Its molecular formula is C15H14Cl2O4S and its molecular weight is 361.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonation and Chemical Reactions

Sulfonation is a key process in the chemical behavior of 4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate. A study by Wit, Woldhuis, & Cerfontain (2010) revealed the intermediacy of phenyl hydrogen sulfates in sulfonation reactions. It highlighted how the sulfonation of phenol and its derivatives, including similar compounds, proceeds through various stages, resulting in different sulfonic acids.

Synthesis of Sulfone Derivatives

The synthesis of sulfone derivatives is another significant application. Alonso, Fuensanta, Nájera, & Varea (2005) in their study on 3,5-bis(trifluoromethyl)phenyl sulfones discussed the preparation of various sulfones from thiophenol derivatives. Such sulfones are valuable in organic synthesis, particularly in Julia-Kocienski olefination reactions.

Sulfation Reactions

Cerfontain, Coenjaarts, & Koeberg-Telder (2010) in their research on the reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide detailed the effects of sulfation on product distribution in various substituted benzene compounds. Such insights are crucial for understanding the reactivity and potential applications of substituted benzene sulfonates in chemical synthesis.

Reactions in Organic Synthesis

The reaction of Methylsulfinyl carbanions with substituted phthalic esters, as described by Otsuji, Yabune, & Imoto (1969) in their study, involves compounds structurally related to this compound. These reactions are fundamental in the synthesis of various organic compounds, demonstrating the role of such chemicals in broader organic synthesis contexts.

Crystallographic Studies

The crystal structure of compounds related to this compound, as studied by Wu, Liu, Huang, Kuang, & Kuang (2009) in their work on 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate, highlights the importance of crystallography in understanding the physical and chemical properties of such compounds.

Nonlinear Optical Properties

Parol, Upadhyaya, Prabhu, Lokanath, Taher, & Naraharisetty (2020) conducted a study on chalcone derivatives, which shows the potential application of sulfonate derivatives in the field of nonlinear optics. This study suggests that similar compounds might have promising applications in photonics and optoelectronics.

Mechanism of Action

Target of Action

The compound contains a benzene ring, which is a common structure in many pharmaceutical drugs. The presence of chloro and ethoxy groups might suggest that it could interact with proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity. The presence of chloro and ethoxy groups might suggest that the compound could form covalent bonds with its targets, altering their function .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs that contain benzene rings are involved in pathways related to cellular signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiology. Generally, compounds with benzene rings are lipophilic and can easily cross cell membranes, which could affect their distribution and absorption .

Result of Action

The molecular and cellular effects of the compound would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites. If it enhances an enzyme’s activity, it could lead to an increase in the production of certain metabolites .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain drugs are more effective in acidic environments, while others are more effective in alkaline environments .

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) 5-chloro-2-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O4S/c1-3-20-14-7-4-11(16)9-15(14)22(18,19)21-12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCWENKDLBFRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)

![3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2505565.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2505568.png)

![2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2505571.png)

![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)

![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)